molecular formula C14H19NO3 B1318632 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid CAS No. 946783-42-2

4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B1318632
CAS No.: 946783-42-2
M. Wt: 249.3 g/mol
InChI Key: PXSDAEOYGNUDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid involves several steps, typically starting with the preparation of the benzoic acid core. The propoxy group is introduced via an etherification reaction, while the pyrrolidinyl group is added through a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques, including purification steps like recrystallization or chromatography, are employed to ensure the compound’s quality.

Chemical Reactions Analysis

4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.

    Substitution: The propoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions, modifications, and functions . Its unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets in various biological systems.

Its ability to modulate protein activity could be harnessed to develop therapeutic agents for various diseases .

Mechanism of Action

The mechanism of action of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific protein targets. The propoxy and pyrrolidinyl groups contribute to the compound’s binding affinity and selectivity for these targets. By binding to proteins, the compound can modulate their activity, leading to changes in cellular processes and signaling pathways .

The exact molecular targets and pathways involved depend on the specific biological context and the proteins being studied. Further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic applications.

Comparison with Similar Compounds

4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid can be compared to other benzoic acid derivatives with similar structures. Some related compounds include:

The uniqueness of this compound lies in its combination of the propoxy and pyrrolidinyl groups, which confer specific binding and reactivity characteristics that are valuable for research applications.

Properties

IUPAC Name

4-propoxy-3-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-9-18-13-6-5-11(14(16)17)10-12(13)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSDAEOYGNUDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.